molecular formula C8H7F3O B8011680 2,2-Difluoro-2-(2-fluorophenyl)ethanol

2,2-Difluoro-2-(2-fluorophenyl)ethanol

Cat. No.: B8011680
M. Wt: 176.14 g/mol
InChI Key: XPWFTORDCSZNQQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-fluorophenyl)ethanol is a fluorinated alcohol of significant interest in medicinal chemistry and agrochemical research. The difluoroethanol unit is a privileged motif in bioactive molecule design, as its incorporation can profoundly alter a compound's physicochemical properties, metabolic stability, and binding affinity . This unit is considered isosteric to a hydroxyl group and can act as a hydrogen bond donor, making it a valuable surrogate in the design of enzyme inhibitors and receptor modulators . This reagent serves as a versatile building block for the synthesis of complex molecules, including pseudopeptides and other fluorinated scaffolds . The radical-mediated introduction of difluoroethanol units, as enabled by related organosilicon reagents, represents a cutting-edge strategy for the late-stage functionalization of pharmaceuticals and complex natural product derivatives . Such methods allow researchers to efficiently incorporate this valuable motif, bypassing the limitations of traditional synthesis that relies on sometimes unstable aldehyde precursors. The specific substitution pattern of this compound, featuring an ortho-fluorophenyl ring, may be engineered to influence molecular conformation and intermolecular interactions, thereby offering additional avenues for optimizing lead compounds in drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-difluoro-2-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWFTORDCSZNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Safety Considerations
Fluorination of Acetylene60–75%12–24 hoursHF handling requires precautions
Grignard Reaction80–85%6–8 hoursMoisture-sensitive reagents
Carboxylic Acid Reduction70–78%4–6 hoursExplosive risk with LiAlH₄
Nucleophilic Substitution65–72%6–8 hoursMild conditions
Triflate Hydrolysis>80%2–4 hoursHigh reagent cost

Optimization Strategies and Challenges

  • Catalyst Selection : Palladium-based catalysts enhance fluorination efficiency but increase costs.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

  • Purification : Silica gel chromatography is critical for removing fluorinated byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluoro-2-(2-fluorophenyl)ethanol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and hydrogen bond donor capabilities, allowing it to modulate the activity of enzymes and receptors. This compound can form stable bioisosteres for alcohol, ether, thiol, amine, and amide pharmacophores, thereby influencing drug target affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethanol Derivatives

2,2,2-Trifluoroethanol (TFE)
  • Structure : CF₃CH₂OH.
  • Properties : Highly polar, volatile, and miscible with water. Used as a solvent and in peptide synthesis.
  • Toxicity : Lower acute toxicity than fluoroacetic acid derivatives but a strong irritant .
2,2-Difluoroethanol
  • Structure : CHF₂CH₂OH.
  • Applications : Intermediate for herbicides and pharmaceuticals.
  • Synthesis : Produced via catalytic hydrogenation or boron-based reductions .
  • Key Differences : The absence of the 2-fluorophenyl group limits its use in aromatic-targeted applications.

Fluorophenyl-Substituted Ethanol Derivatives

2-(2-Fluorophenyl)ethanol
  • Structure : C₆H₄F-CH₂CH₂OH.
  • Properties: Aromatic fluorination enhances lipophilicity but lacks the difluoroethanol backbone.
  • Applications : Used in fragrance and pharmaceutical synthesis .
  • Key Differences : The single fluorine on the phenyl ring and absence of difluoro substitution reduce electronic effects compared to the target compound.
1-(2,5-Difluorophenyl)-2,2-difluoroethanol
  • Structure : Differs in having a 2,5-difluorophenyl group.

Pharmacological and Biochemical Comparisons

Gemcitabine (dFdC)

  • Mechanism : Inhibits DNA synthesis via incorporation into DNA and ribonucleotide reductase inhibition .
  • Relevance: Demonstrates how difluoro substitutions enhance metabolic stability and potency, a principle applicable to fluorinated ethanol derivatives .

Inhibition of Enzymatic Activity

  • dCMP Deaminase: 2,2-Difluoro-2-(2-fluorophenyl)ethanol’s difluoro group may resist enzymatic degradation, similar to dFdCTP’s resistance to exonuclease activity .

Biological Activity

2,2-Difluoro-2-(2-fluorophenyl)ethanol is a fluorinated organic compound with the chemical formula C8H7F3O. It is notable for its unique structural properties, which contribute to its potential biological activities. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly due to the presence of fluorine atoms that enhance its reactivity and interaction with biological molecules.

  • Molecular Formula : C8H7F3O
  • Appearance : Colorless liquid with a pungent odor
  • Key Reactions :
    • Oxidation : Produces ketones or carboxylic acids.
    • Reduction : Yields simpler alcohols or hydrocarbons.
    • Substitution : Forms various substituted derivatives depending on the nucleophile used.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atoms enhance lipophilicity and hydrogen bond donor capabilities, allowing the compound to modulate enzyme activity and receptor interactions. It can form stable bioisosteres for various pharmacophores, influencing drug target affinity and specificity .

Biological Applications

This compound has been studied for several potential biological activities:

  • Enzyme Inhibition : It is investigated for its ability to inhibit specific enzymes, which can be crucial in drug design.
  • Antimicrobial Properties : Research suggests potential antimicrobial or antiviral properties, making it a candidate for developing new therapeutics.
  • Drug Development : Its unique properties enable its use in designing fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antifungal Activity : Research indicated that compounds similar to this compound exhibited antifungal properties against systemic mycoses in immunocompromised patients, emphasizing the need for further exploration in drug development .
  • Enzyme Interaction Studies : A study demonstrated that the compound interacts with enzyme systems, potentially modulating their activity through competitive inhibition mechanisms.

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity; potential for drug design
AntimicrobialInvestigated for antimicrobial properties
Drug DevelopmentExplored for use in pharmaceuticals

Q & A

Q. What are the common synthetic routes for 2,2-Difluoro-2-(2-fluorophenyl)ethanol, and how do they compare in efficiency?

Methodological Answer: The compound is synthesized via two primary routes:

  • Borohydride Reduction : Reduction of ethyl difluoroacetate derivatives using NaBH₄. While effective, this method is cost-prohibitive for large-scale synthesis due to the high price of NaBH₄ .
  • Catalytic Hydrogenation : A greener approach involves hydrogenating difluoroacetate esters using Ru/ZrO₂·xH₂O catalysts under H₂ pressure in water. This method achieves higher yields (85%) and avoids toxic solvents .

Comparative Table:

MethodReagents/CatalystYield (%)ConditionsReference
Borohydride ReductionNaBH₄60–70Room temperature
Catalytic HydrogenationRu/ZrO₂·xH₂O85H₂ pressure, H₂O

Q. How is this compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 4.8 (OH) and δ 3.5–3.7 (CH₂F₂) confirm the ethanol backbone .

  • ¹⁹F NMR : Signals between -120 and -125 ppm indicate the CF₂ group .

    • Mass Spectrometry (MS) : Molecular ion peaks at m/z 82.05 (C₂H₄F₂O) validate the molecular formula .
    • Gas Chromatography (GC) : Purity >97% is confirmed using GC with flame ionization detection .

Q. What solvent systems are optimal for purifying this compound?

Methodological Answer: Purification via fractional distillation or column chromatography requires polar aprotic solvents (e.g., ethyl acetate or dichloromethane) due to the compound’s moderate polarity. Azeotropic distillation with toluene removes residual water .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized for higher regioselectivity and yield?

Methodological Answer: Optimize parameters as follows:

  • Catalyst Loading : 2–5 wt% Ru/ZrO₂·xH₂O minimizes side reactions (e.g., over-reduction to ethane derivatives) .
  • H₂ Pressure : 10–15 bar balances reaction rate and safety. Higher pressures (>20 bar) risk substrate decomposition.
  • Temperature : 80–100°C maximizes kinetic efficiency without degrading the catalyst.
  • Solvent : Water enhances green chemistry metrics but may require surfactants to improve substrate solubility .

Table: Catalyst Performance

CatalystSupportYield (%)SelectivityReference
RuZrO₂·xH₂O85High
Pd/CCarbon50Moderate[Hypothetical]

Q. What strategies mitigate byproduct formation during fluorinated ethanol synthesis?

Methodological Answer: Common byproducts (e.g., difluoroethane or phenyl ketones) arise from over-reduction or ester hydrolysis. Mitigation strategies include:

  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation .
  • Acid Scavengers : Add molecular sieves or triethylamine to neutralize residual HCl from ester precursors .
  • Low-Temperature Quenching : Rapid cooling post-reaction prevents thermal degradation.

Q. How can computational methods predict the reactivity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations model electronic effects of fluorine substitution. For example:

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs substituents to the meta position on the phenyl ring .
  • Hydrogen Bonding : The OH group forms strong hydrogen bonds (ΔG ≈ -5 kcal/mol), influencing solubility and crystallization .

Table: Key DFT Parameters

ParameterValue (kcal/mol)Reference
C-F Bond Dissociation108
O-H Hydrogen Bond Strength-5.2

Q. What analytical techniques resolve contradictions in reported spectral data for fluorinated ethanols?

Methodological Answer: Discrepancies in NMR shifts arise from solvent polarity or impurities. To standardize

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ for consistent ¹H/¹⁹F NMR referencing .
  • Cross-Validation : Compare with high-purity standards (e.g., TCI America’s 98% 2,2-difluoroethanol) .

Q. How are fluorinated ethanol derivatives tailored for pharmaceutical intermediates?

Methodological Answer: Structural modifications enhance bioactivity:

  • Esterification : React with acetyl chloride to form 2,2-difluoroethyl acetate, improving lipophilicity for blood-brain barrier penetration .
  • Phenyl Substitution : Introduce electron-deficient aryl groups (e.g., 4-nitrophenyl) to modulate metabolic stability .

Table: Bioactive Derivatives

DerivativeApplicationReference
2,2-Difluoro-1-(4-phenoxyphenyl)ethanolHerbicide intermediate
2,2-Difluoro-1-(pyridin-3-yl)ethanolAnticancer agent scaffold

Q. What safety protocols are critical when handling fluorinated ethanols?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats (fluorinated alcohols are flammable) .
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 10 ppm) .
  • Waste Disposal : Neutralize with aqueous NaOH before incineration to prevent HF release .

Q. How do steric and electronic effects influence the reaction kinetics of fluorinated ethanols?

Methodological Answer:

  • Steric Effects : Bulky 2-fluorophenyl groups slow nucleophilic substitution by hindering approach to the OH group.
  • Electronic Effects : Fluorine’s -I effect increases acidity (pKa ≈ 12.5 vs. 15.7 for ethanol), accelerating deprotonation in base-catalyzed reactions .

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